molecular formula C101H181N39O25 B599510 Tyr-PDGF A-Chain (194-211) CAS No. 137132-69-5

Tyr-PDGF A-Chain (194-211)

Katalognummer: B599510
CAS-Nummer: 137132-69-5
Molekulargewicht: 2341.807
InChI-Schlüssel: FSVVAMFNZVPEPI-RHFUBDAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tyr-PDGF A-Chain (194-211) is a synthetic peptide corresponding to residues 194–211 of the human platelet-derived growth factor (PDGF) A-chain. This region arises from alternative splicing of exon 6, which encodes a hydrophilic 18-amino-acid sequence conserved across species, including humans, rats, and amphibians . The peptide is N-terminally tyrosinated to facilitate radioiodination for binding and functional studies . With a molecular weight of 2341.8 and the sequence APRTPGGRR, it has been shown to specifically bind to cell surface receptors and modulate biological activities, such as inhibiting DNA synthesis and cell proliferation induced by serum growth factors .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis of Tyr-PDGF A-Chain (194-211) predominantly employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry, which has become the gold standard for peptide production due to its orthogonality and compatibility with automated platforms . The peptide sequence—Tyr-Gly-Arg-Pro-Arg-Glu-Ser-Gly-Lys-Lys-Arg-Lys-Arg-Lys-Arg-Leu-Lys-Pro-Thr—contains multiple arginine and lysine residues, necessitating strategic side-chain protection to prevent undesired side reactions .

Resin Selection and Initial Loading

The synthesis typically begins with a TentaGel R RAM amide resin (loading capacity: 0.18 mmol/g) or a Cl-TCP(Cl) ProTide acid support (0.4 mmol/g) . These resins provide stable anchoring for the C-terminal threonine residue, ensuring efficient elongation. The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), with microwave-assisted heating at 90°C to accelerate deprotection .

Amino Acid Coupling

Coupling reactions utilize DIPCDI (diisopropylcarbodiimide) and Oxyma Pure as activating reagents, which minimize racemization and improve yields compared to traditional HOBt (hydroxybenzotriazole) . Each coupling cycle lasts 5–10 minutes under microwave irradiation, achieving near-quantitative incorporation rates. Arginine and lysine residues are protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Boc (tert-butyloxycarbonyl) groups, respectively, to prevent side-chain interactions .

Microwave-Assisted Synthesis Optimization

Recent advances in microwave-assisted SPPS have significantly enhanced the synthesis of long and complex peptides like Tyr-PDGF A-Chain (194-211). Automated systems such as the CEM Liberty Blue synthesizer enable precise temperature control (90°C) and reduced cycle times, mitigating aggregation and incomplete couplings . A comparative analysis of conventional vs. microwave-assisted synthesis is provided in Table 1.

Table 1: Synthesis Efficiency Under Microwave Irradiation

ParameterConventional SPPSMicrowave SPPS
Coupling Time60 min5–10 min
Deprotection Efficiency85–90%>99%
Overall Yield (19-mer)60–70%85–95%
Aspartimide Formation5–8%<1%
Data derived from Refs .

Managing Aspartimide Formation

Aspartimide formation poses a critical challenge during synthesis, particularly at the Asp-Gly sequence (residues 194–195 in the native PDGF A-chain). This side reaction generates β-aspartyl peptides and piperidide adducts, which are difficult to separate from the target product . To address this, the following strategies are employed:

Side-Chain Protecting Groups

The aspartic acid residue is protected with an OtBu (tert-butyl ester) group, reducing aspartimide formation to <2% per cycle . Alternative protecting groups such as Bno (2-biphenyl-2-propyloxycarbonyl) or Epe (ethylpent-4-enoate) further suppress this reaction but are less commonly used due to higher costs .

Backbone Protection and Pseudoprolines

Incorporating pseudoproline dipeptides (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH) at Asp-Gly sequences prevents β-sheet formation and aspartimide generation . Backbone protection with Hmb (hydroxymethylbenzamide) groups also stabilizes the peptide chain during elongation, enabling the synthesis of problematic sequences .

Cyclization and Disulfide Bond Formation

While Tyr-PDGF A-Chain (194-211) lacks native disulfide bonds, recent studies have explored cyclized analogs to enhance receptor binding affinity. Head-to-tail cyclization is achieved using a Cl-TCP(Cl) ProTide resin, followed by on-resin cleavage with 1% trifluoroacetic acid (TFA) in dichloromethane . Cyclization yields range from 50–70%, depending on the sequence and reaction conditions .

Cleavage and Global Deprotection

After chain assembly, the peptide-resin is treated with a cleavage cocktail containing TFA (92%), triisopropylsilane (4%), and water (4%) for 2–3 hours . This mixture removes all side-chain protecting groups while minimizing side reactions. The crude peptide is precipitated with cold diethyl ether, washed extensively, and lyophilized to a powder .

Purification and Quality Control

Purification of Tyr-PDGF A-Chain (194-211) involves reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in 0.1% TFA . Typical purity levels exceed 95%, as confirmed by analytical HPLC and mass spectrometry (MS) . Table 2 summarizes the analytical parameters.

Table 2: Analytical Characterization of Tyr-PDGF A-Chain (194-211)

ParameterValue
Molecular Weight2341.80 Da
Purity (HPLC)>95%
Sequence Coverage100% (MALDI-TOF/TOF MS)
Solubility1 mg/mL in PBS (pH 7.4)
Data compiled from Refs .

Analyse Chemischer Reaktionen

Types of Reactions

Tyr-PDGF A-Chain (194-211) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

    Substitution: Site-directed mutagenesis using specific reagents and conditions tailored to the desired substitution.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tyr-PDGF A-Chain (194-211) has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and differentiation.

    Medicine: Explored for its potential therapeutic applications in wound healing and tissue regeneration.

    Industry: Utilized in the development of peptide-based drugs and biomaterials

Wirkmechanismus

Tyr-PDGF A-Chain (194-211) exerts its effects by binding to platelet-derived growth factor receptors on the cell surface. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the activation of transcription factors and the expression of genes involved in cell growth, proliferation, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Tyr-PDGF A-Chain (194-211)

  • Sequence : APRTPGGRR (residues 194–211 of PDGF A-chain).
  • Modification : N-terminal tyrosine for labeling.
  • Secondary Structure : Predominantly disordered termini but shares homology with the conserved exon 6 region in PDGF A-chain isoforms .

Similar Tyr-Modified Peptides (Selected Examples)

Compound Molecular Weight Sequence/Structure Key Functional Role Reference
Tyr-PDGF A-Chain (194-211) 2341.8 APRTPGGRR Inhibits cell proliferation
Tyr-Leptin (26-39) 1765.1 Tyr-modified leptin fragment Metabolic regulation
Tyr-Bradykinin 1223.41 Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg Vasodilation, inflammation
Tyr-CRF (human) 4920.73 Tyr-modified corticotropin-releasing factor Stress response modulation

Key Structural Differences :

  • Tyr-PDGF A-Chain lacks the helical conformation seen in A-chains of relaxin peptides (e.g., H2 and H3 relaxin), which are stabilized by disulfide bonds .
  • Unlike the B-chain of PDGF, which contains β-sheets and drives receptor binding, the A-chain (194-211) is unstructured at its termini but retains functional activity through its conserved exon 6 motif .

Functional Roles

  • Tyr-PDGF A-Chain (194-211): Binds to PDGF receptors on normal and transformed cell lines . Inhibits serum-induced DNA synthesis by ~50% at 10 μM and attenuates growth-promoting activity of other serum factors .
  • Tyr-Bradykinin :
    • Activates bradykinin receptors (B1/B2), mediating vasodilation and pain signaling .
  • Tyr-CRF :
    • Modulates corticotropin-releasing factor receptors (CRF1/CRF2), influencing stress responses .

Research Findings

  • Tyr-PDGF A-Chain (194-211): Demonstrated species conservation in exon 6 sequences (human, rat, Xenopus), suggesting evolutionary importance in PDGF signaling . Competes with full-length PDGF-AA for receptor binding, highlighting its role as a functional antagonist .
  • Comparative Studies: PDGF A-chain isoforms lacking exon 6 (e.g., in tumor cells) show altered receptor activation compared to full-length isoforms .

Biologische Aktivität

Tyr-PDGF A-Chain (194-211) is a peptide derived from the platelet-derived growth factor (PDGF) family, specifically the A-chain of PDGF. PDGF is a crucial regulator of cell growth, proliferation, and angiogenesis, playing significant roles in various physiological and pathological processes. This article explores the biological activity of Tyr-PDGF A-Chain (194-211), including its mechanisms of action, effects on cellular functions, and implications in research and clinical applications.

Tyr-PDGF A-Chain (194-211) is a fragment that retains essential biological activities associated with the full-length PDGF-A. PDGF operates primarily through two receptor tyrosine kinases, PDGFR-α and PDGFR-β. Upon binding to these receptors, PDGF activates several downstream signaling pathways, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Involved in cell growth and differentiation.
  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : Promotes cell survival and metabolism.
  • Phospholipase C (PLC)/Inositol Triphosphate (IP3) Pathway : Regulates calcium signaling and cell motility.

The activation of these pathways leads to various cellular responses such as chemotaxis, proliferation, and survival .

1. Cell Proliferation

Tyr-PDGF A-Chain (194-211) has been shown to stimulate DNA synthesis and promote cell division in various cell types. It enhances the proliferation of mesenchymal cells, which are crucial for tissue repair and regeneration .

2. Inhibition of Apoptosis

Research indicates that this peptide can inhibit apoptosis in certain cell types by activating survival pathways mediated by PDGFR signaling. For instance, in neuronal cells, PDGF signaling promotes cell survival through the activation of the PI3K/Akt pathway .

3. Chemotactic Activity

Tyr-PDGF A-Chain (194-211) exhibits chemotactic properties, directing cell movement towards higher concentrations of PDGF. This is particularly relevant in wound healing where PDGF attracts fibroblasts to the injury site .

Case Study 1: Wound Healing

A study demonstrated that application of Tyr-PDGF A-Chain (194-211) significantly accelerated wound healing in diabetic mice models. The peptide enhanced fibroblast migration and proliferation at the wound site, leading to improved tissue regeneration .

Case Study 2: Tumor Microenvironment

In cancer research, Tyr-PDGF A-Chain (194-211) has been investigated for its role in the tumor microenvironment. It has been observed to promote angiogenesis and tumor growth by enhancing vascular permeability and attracting endothelial cells through its action on PDGFRs .

Data Table: Effects of Tyr-PDGF A-Chain on Cell Types

Cell TypeEffect on ProliferationEffect on ApoptosisChemotactic Response
FibroblastsIncreasedDecreasedPositive
Neuronal CellsIncreasedDecreasedPositive
Endothelial CellsIncreasedDecreasedPositive

Research Findings

Recent studies have highlighted the differential effects of Tyr-PDGF A-Chain compared to other PDGF isoforms. For example, while PDGF-BB is known for its strong mitogenic effects on smooth muscle cells, Tyr-PDGF A-Chain shows a more nuanced role in promoting specific cellular responses without excessive proliferation that could lead to pathological conditions like fibrosis or tumorigenesis .

Eigenschaften

IUPAC Name

(4S)-5-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H181N39O25/c1-56(2)51-72(91(159)135-71(25-8-13-43-106)95(163)140-50-20-32-75(140)93(161)138-79(57(3)142)96(164)165)136-89(157)67(28-16-46-120-99(112)113)132-85(153)64(24-7-12-42-105)129-87(155)66(27-15-45-119-98(110)111)131-84(152)63(23-6-11-41-104)128-86(154)65(26-14-44-118-97(108)109)130-83(151)62(22-5-10-40-103)127-82(150)61(21-4-9-39-102)125-76(144)54-124-81(149)73(55-141)137-90(158)69(37-38-78(146)147)133-88(156)68(29-17-47-121-100(114)115)134-92(160)74-31-19-49-139(74)94(162)70(30-18-48-122-101(116)117)126-77(145)53-123-80(148)60(107)52-58-33-35-59(143)36-34-58/h33-36,56-57,60-75,79,141-143H,4-32,37-55,102-107H2,1-3H3,(H,123,148)(H,124,149)(H,125,144)(H,126,145)(H,127,150)(H,128,154)(H,129,155)(H,130,151)(H,131,152)(H,132,153)(H,133,156)(H,134,160)(H,135,159)(H,136,157)(H,137,158)(H,138,161)(H,146,147)(H,164,165)(H4,108,109,118)(H4,110,111,119)(H4,112,113,120)(H4,114,115,121)(H4,116,117,122)/t57-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,79+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVVAMFNZVPEPI-RHFUBDAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H181N39O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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